molecular formula C13H10Cl2N2O3S B5078703 N-[4-(aminosulfonyl)phenyl]-3,5-dichlorobenzamide

N-[4-(aminosulfonyl)phenyl]-3,5-dichlorobenzamide

Cat. No.: B5078703
M. Wt: 345.2 g/mol
InChI Key: ZSRMMWHAYDUQDC-UHFFFAOYSA-N
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Description

N-[4-(aminosulfonyl)phenyl]-3,5-dichlorobenzamide is an organic compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring

Properties

IUPAC Name

3,5-dichloro-N-(4-sulfamoylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O3S/c14-9-5-8(6-10(15)7-9)13(18)17-11-1-3-12(4-2-11)21(16,19)20/h1-7H,(H,17,18)(H2,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSRMMWHAYDUQDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC(=CC(=C2)Cl)Cl)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(aminosulfonyl)phenyl]-3,5-dichlorobenzamide typically involves the reaction of 3,5-dichlorobenzoic acid with 4-aminobenzenesulfonamide. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[4-(aminosulfonyl)phenyl]-3,5-dichlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[4-(aminosulfonyl)phenyl]-3,5-dichlorobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and antimicrobial agent.

    Materials Science: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.

    Biology: It is studied for its interactions with biological macromolecules and potential therapeutic effects.

    Industry: The compound is used in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-[4-(aminosulfonyl)phenyl]-3,5-dichlorobenzamide involves its interaction with specific molecular targets such as enzymes and receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to various biological effects, including anti-inflammatory and antimicrobial activities.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(aminosulfonyl)phenyl]-2-methylpropanamide
  • N-[4-(aminosulfonyl)phenyl]-2-mercaptobenzamide
  • N-[4-(aminosulfonyl)phenyl]-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Uniqueness

N-[4-(aminosulfonyl)phenyl]-3,5-dichlorobenzamide is unique due to the presence of both the sulfonamide group and the dichlorobenzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The dichlorobenzamide moiety enhances its stability and reactivity, while the sulfonamide group contributes to its biological activity.

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